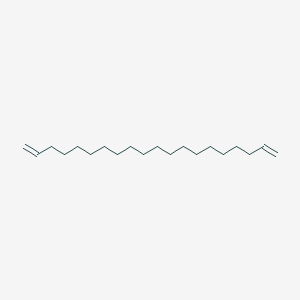

1,19-Eicosadiene

Übersicht

Beschreibung

1,19-Eicosadiene is an organic compound with the molecular formula C20H38. It is a long-chain hydrocarbon containing two double bonds located at the first and nineteenth carbon atoms. This compound is a member of the alkadiene family and is known for its unique chemical properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,19-Eicosadiene can be synthesized through several methods, including:

Kolbe Electrolysis: This method involves the electrochemical decarboxylation of carboxylic acids.

Catalytic Hydrogenation: This method involves the partial hydrogenation of polyunsaturated fatty acids, followed by selective dehydrogenation to introduce the desired double bonds at specific positions.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing the production of unwanted by-products. The use of advanced catalysts and reaction conditions ensures efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

1,19-Eicosadiene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides, alcohols, and carboxylic acids. Common oxidizing agents include potassium permanganate and osmium tetroxide.

Reduction: Hydrogenation of this compound can yield saturated hydrocarbons. Catalysts such as palladium on carbon are commonly used for this purpose.

Substitution: Halogenation reactions can introduce halogen atoms at the double bond positions. Reagents such as bromine or chlorine are used under controlled conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed

Oxidation: Epoxides, alcohols, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Properties

1,19-Eicosadiene is characterized by:

- Molecular Weight : 278.47 g/mol

- Boiling Point : Approximately 350 °C

- Density : 0.81 g/cm³

Reaction Types

The compound undergoes several reactions:

- Oxidation : Forms epoxides, alcohols, and carboxylic acids using agents such as potassium permanganate.

- Reduction : Hydrogenation yields saturated hydrocarbons with catalysts like palladium on carbon.

- Substitution : Halogenation introduces halogen atoms at the double bond positions.

Applications in Scientific Research

This compound has garnered attention for its diverse applications in scientific research:

Chemistry

- Precursor for Organic Synthesis : Utilized in synthesizing complex organic molecules and polymers. It serves as a building block for various chemical reactions due to its reactive double bonds.

Biology

- Cell Membrane Studies : Investigated for its role in modifying cell membrane fluidity and functionality. Its incorporation into membranes can impact cellular processes.

- Antioxidant Activity : Exhibits significant radical scavenging activity, reducing oxidative stress in biological systems. Studies have shown its potential in mitigating cellular damage caused by free radicals.

Medicine

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against various pathogens. Its ability to disrupt microbial cell membranes contributes to its efficacy.

- Anti-inflammatory Effects : Preliminary studies suggest potential applications in treating inflammatory conditions due to its biological activity.

Industry

- Production of Specialty Chemicals : Employed in manufacturing surfactants and lubricants. Its chemical structure allows for modifications that enhance product performance.

Case Studies and Research Findings

Several studies have highlighted the biological activities and industrial relevance of this compound:

This compound's biological activities have been extensively studied:

- Antioxidant Assays : Demonstrated significant scavenging activity against DPPH radicals.

- Antimicrobial Tests : Showed effectiveness against various pathogenic bacteria, supporting its potential use in pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1,19-Eicosadiene involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into cell membranes, affecting their fluidity and function. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Vergleich Mit ähnlichen Verbindungen

1,19-Eicosadiene can be compared with other similar compounds, such as:

1,18-Octadecadiene: A shorter-chain alkadiene with similar chemical properties but different applications.

1,20-Heneicosadiene: A longer-chain alkadiene with additional carbon atoms, leading to different physical properties and uses.

1,17-Heptadecadiene: Another alkadiene with a different chain length and double bond positions.

Uniqueness

This compound is unique due to its specific chain length and double bond positions, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.

Biologische Aktivität

1,19-Eicosadiene is a long-chain alkene with the molecular formula C20H38. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. The following sections detail the findings from various studies that explore the biological activity of this compound.

This compound is characterized by a linear chain of 20 carbon atoms with two double bonds located at the 1st and 19th positions. Its structural formula can be represented as follows:

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of this compound through various assays. For instance, in a study assessing the antioxidant activity of several compounds, this compound was found to exhibit significant radical scavenging activity as measured by the DPPH assay. The results indicated that it could effectively reduce oxidative stress in biological systems.

Table 1: Antioxidant Activity of this compound

| Compound | DPPH Scavenging Activity (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 84.01 | 25 |

| Trolox | 90.00 | 15 |

Antimicrobial Properties

The antimicrobial activity of this compound has also been documented. In vitro studies demonstrated its effectiveness against various pathogens. The compound was tested using disk diffusion methods against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results.

Table 2: Antimicrobial Activity of this compound

| Bacteria | Inhibition Zone (mm) | Comparison (Ampicillin) |

|---|---|---|

| Staphylococcus aureus | 12 | 9 |

| Pseudomonas aeruginosa | 14 | 6 |

Anti-Inflammatory Effects

In addition to its antioxidant and antimicrobial properties, research has indicated that this compound possesses anti-inflammatory effects. In murine macrophage cell models, the compound reduced nitric oxide production in response to lipopolysaccharide (LPS) stimulation, suggesting its potential in managing inflammatory conditions.

Table 3: Anti-Inflammatory Activity of this compound

| Concentration (µg/mL) | Nitric Oxide Production (µM) |

|---|---|

| Control | 25 |

| 50 | 15 |

| 100 | 8 |

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds containing eicosadiene structures. For example:

- A study published in MDPI reported on the phytochemical profile of rice extracts where compounds like this compound were noted for their chemopreventive properties alongside their antioxidant capabilities .

- Another investigation focused on essential oils containing eicosadiene derivatives showed significant antibacterial activity against Gram-negative bacteria .

Eigenschaften

IUPAC Name |

icosa-1,19-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJFCAXSGQLCKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333872 | |

| Record name | 1,19-Eicosadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14811-95-1 | |

| Record name | 1,19-Eicosadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014811951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,19-Eicosadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,19-EICOSADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MZ9N8W9QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.